3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-2-carbonitrile core, followed by the introduction of the sulfonyl group and the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile: can be compared with other sulfonyl pyridine derivatives and pyrrolidine-containing compounds.
Sulfonyl Pyridine Derivatives: These compounds share the sulfonyl group attached to the pyridine ring, which can influence their reactivity and biological activity.
Pyrrolidine-Containing Compounds: The presence of the pyrrolidine ring can affect the compound’s pharmacokinetic properties and its interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-7-15(8-6-13)16-10-14(2)21(12-16)24(22,23)18-4-3-9-20-17(18)11-19/h3-9,14,16H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJWRDPOVNDNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C2=C(N=CC=C2)C#N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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